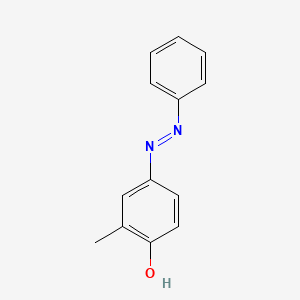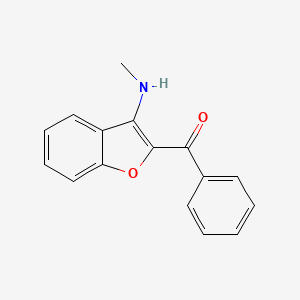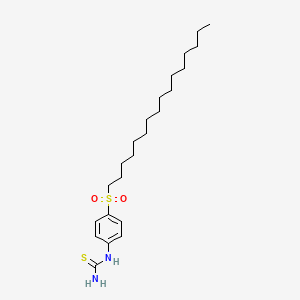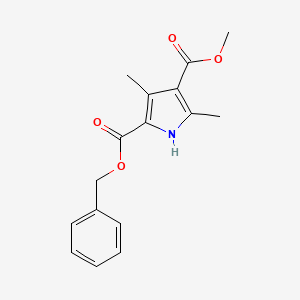
2-chloroethyl N-(2-ethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(2-ethylphenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 2-chloroethyl group and a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenyl isocyanate with 2-chloroethanol. The reaction proceeds under mild conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:
2-ethylphenyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-ethylphenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used in the process include dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl group in 2-chloroethyl N-(2-ethylphenyl)carbamate can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.
Hydrolysis Agents: Acidic or basic solutions can facilitate the hydrolysis of the carbamate group.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Oxidation Products: Oxidized derivatives of the ethyl group, such as aldehydes or carboxylic acids, can be formed.
Scientific Research Applications
Chemistry: 2-chloroethyl N-(2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity allows for the modification of its structure to develop new and effective agrochemical products.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-ethylphenyl)carbamate involves its interaction with nucleophiles in biological systems. The chloroethyl group can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes and other proteins, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
- 2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate
- 2-chloroethyl N-(2,3-dichlorophenyl)carbamate
Comparison: 2-chloroethyl N-(2-ethylphenyl)carbamate is unique due to the presence of the 2-ethylphenyl group, which imparts specific steric and electronic properties to the compound. Compared to its analogs, such as 2-chloroethyl N-(2,6-diethylphenyl)carbamate, the substitution pattern on the phenyl ring can significantly influence the reactivity and biological activity of the compound. The presence of additional substituents, such as chlorine or methyl groups, can further modify the compound’s properties, making it suitable for different applications.
Properties
CAS No. |
28352-96-7 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloroethyl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-9-5-3-4-6-10(9)13-11(14)15-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
AZIMBFYXNIGIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


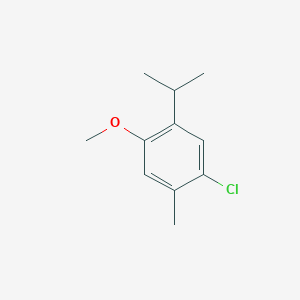
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)


